9Z,12Z,15Z-十八碳三烯酸-17,17,18,18,18-d5 乙酯

描述

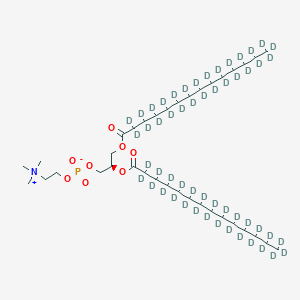

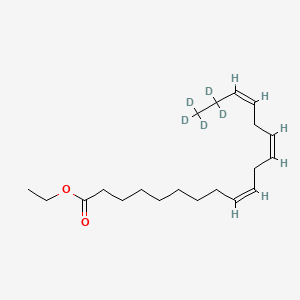

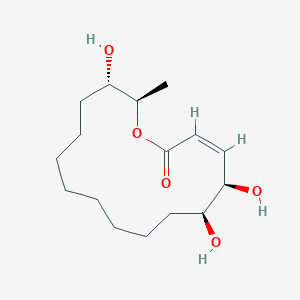

“9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester” is a derivative of alpha-Linolenic acid (ALA), which is one of the essential fatty acids for the human body . It has a molecular formula of C20H34O2 and a molecular weight of 306.4828 .

Molecular Structure Analysis

The molecular structure of “9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound is involved in several reactions and pathways such as alpha-Linolenic acid metabolism, biosynthesis of unsaturated fatty acids, biosynthesis of plant secondary metabolites, biosynthesis of plant hormones, and metabolic pathways .Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.4828 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl linolenate-d5, also known as ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate or 9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester:

Internal Standard for Quantification

Ethyl linolenate-d5 is commonly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of alpha-linolenic acid ethyl ester. This application is crucial for accurate measurement and analysis of fatty acid esters in various biological and environmental samples .

Lipid Peroxidation Assays

This compound serves as a substrate in lipid peroxidation assays, which are used to evaluate the antioxidant activity of different substances. By measuring the extent of lipid peroxidation, researchers can assess the efficacy of antioxidants in preventing oxidative damage in biological systems .

Antimicrobial Activity

Ethyl linolenate-d5 has been shown to inhibit the growth of several microorganisms, including Streptococcus mutans, Candida albicans, and Porphyromonas gingivalis. This makes it a valuable compound in studies focused on developing new antimicrobial agents and understanding the mechanisms of microbial inhibition .

Transesterification Reactions

In the field of biocatalysis, ethyl linolenate-d5 is used in transesterification reactions catalyzed by lipases. These reactions are important for the synthesis of various esters, including phytosterol linolenates, which have enhanced solubility in oils and potential health benefits .

Skin Whitening and Anti-Melanogenesis

Ethyl linolenate-d5 is being investigated as a potential skin-whitening agent due to its anti-melanogenesis activity. This application is particularly relevant in the cosmetic industry, where there is a demand for compounds that can safely and effectively reduce melanin production .

Biodiesel Production

This compound has been identified in biodiesel produced from castor oil using ethanol. Its presence in biodiesel highlights its role in renewable energy research, particularly in the development of sustainable biofuels .

Phytosterol Solubility Enhancement

Research has shown that transesterification of phytosterols with ethyl linolenate-d5 significantly improves their solubility in vegetable oils. This enhancement facilitates the incorporation of phytosterols into various oil- or fat-based foods, potentially offering health benefits such as cholesterol reduction .

Cyclin E and Cdk2/Cyclin E Activity

Ethyl linolenate-d5 has been found to increase the levels of cyclin E and the activity of Cdk2/cyclin E, ERK, and JNK in hepatic stellate cells. This application is significant in studies related to cell cycle regulation and liver fibrosis .

作用机制

Target of Action

Ethyl linolenate-d5, also known as 9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester or ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate, is a fatty acid ethyl ester It is known that polyunsaturated fatty acids (pufas) like ethyl linolenate-d5 can influence cellular lipid metabolism and eicosanoid biosynthesis .

Mode of Action

It is known that pufas and their metabolites, eicosanoids, are considered as important mediators and modulators of the intracellular network of signals . They change oxidative metabolism and may have a direct effect on gene expression when activating the specific nuclear receptors and transcription factors .

Biochemical Pathways

Ethyl linolenate-d5, as a PUFA, is involved in various biochemical pathways. It can interfere with cellular lipid metabolism and eicosanoid biosynthesis . Eicosanoids, derived from PUFAs, have anti-inflammatory and anti-atherogenic properties .

Pharmacokinetics

A study on the distribution of deuterated linoleic and α-linolenic acids in rats showed that these pufas and their metabolites were found in various tissues, with adipose, skin, and muscle tissues accumulating the most . This suggests that Ethyl linolenate-d5 might have similar distribution and metabolism.

Result of Action

Ethyl linolenate-d5 has been reported to play an active role in the inhibition of cellular production of melanin, indicating potential anti-melanogenesis effects . This suggests that it could have applications in skin health and cosmetics.

Action Environment

The action of Ethyl linolenate-d5 can be influenced by various environmental factors. For instance, it is sensitive to light , which could affect its stability and efficacy. Furthermore, it is slowly oxidized in air , which could also impact its action.

属性

IUPAC Name |

ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5-,9-8-,12-11-/i1D3,3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYFMIOPGOFNPK-OKJRVMKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid, ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)

![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)

![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)

![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)

![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)